N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide
Description
N¹,N²-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide is a dicarboxamide derivative featuring a benzene core substituted with two carboxamide groups, each bearing a 2-hydroxyethyl moiety.
Properties
IUPAC Name |
1-N,2-N-bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-7-5-13-11(17)9-3-1-2-4-10(9)12(18)14-6-8-16/h1-4,15-16H,5-8H2,(H,13,17)(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUUDMWOYEPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCO)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601501 | |
| Record name | N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19532-97-9 | |
| Record name | N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Procedures
Direct Aminolysis of Benzene-1,2-dicarboxylic Acid Derivatives
One common approach is the aminolysis of benzene-1,2-dicarboxylic acid derivatives, such as diesters or anhydrides, with 2-aminoethanol. This method proceeds under mild to moderate heating and often yields high purity products.
Example Procedure
- Reactants: Diethyl benzene-1,2-dicarboxylate (or oxalate derivatives) and 2-aminoethanol.
- Solvent: Ethanol or methanol.
- Temperature: 0–60 °C depending on the specific protocol.
- Reaction Time: 2 to 5 hours.
- Workup: Crystallization from ethanol/water or filtration after cooling.
- Yield: Typically 89–93%.
Experimental Data Summary
| Entry | Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Diethyl oxalate + ethanolamine | Ethanol | 0–20 | 5 | 89 | Dropwise addition at 0 °C, crystallization on warming; mp 133–136 °C |
| 2 | N,N'-diacetyloxamide + monoethanolamine | Methanol | 25–60 | 2 | 93 | Exothermic reaction, reflux, filtration of precipitate; mp 166–169 °C |
| 3 | Diethyloxalate + ethanolamine | Ethanolamine | 0 to room temp | 6 | 91 | Dropwise addition at 0 °C, crystallization from 80% ethanol |
These examples demonstrate the effective formation of N,N'-bis(2-hydroxyethyl)oxalamide, a close analog of the target compound, under controlled conditions with high yields.
Catalyzed Aminolysis with Copper(I) Iodide and Potassium Phosphate
A more advanced method involves catalysis to improve reaction efficiency and yield, especially for large-scale synthesis.
Reaction Conditions
- Catalysts: Copper(I) iodide (CuI), potassium phosphate (K3PO4), ethylenediamine as ligand.
- Solvent: Toluene.
- Temperature: Reflux (~110 °C).
- Atmosphere: Inert (nitrogen).
- Reaction Time: 18 hours.
- Yield: Approximately 90%.
Procedure Highlights
- Mix oxamide with 2-bromoethanol, CuI, K3PO4, and ethylenediamine in toluene.
- Reflux under nitrogen for 18 hours.
- After cooling, remove solvent under reduced pressure.
- Precipitate product by adding ethanol, filter, wash, and dry.
This method affords high purity N,N'-bis(2-hydroxyethyl)oxamide with good yield and scalability.
Esterification and Subsequent Amidation Using Oxalyl Chloride
For derivatives such as N,N'-bis(2-hydroxyethyl)benzene-1,2-dicarboxamide, esterification of the acid with oxalyl chloride followed by amidation with ethanolamine is effective.
Procedure Summary
- React benzene-1,2-dicarboxylic acid or its derivative with oxalyl chloride at room temperature for 2 hours to form acid chloride intermediate.
- Remove excess oxalyl chloride under vacuum.
- Dissolve intermediate in 1,2-dimethoxyethane.
- Add N,N'-bis(2-hydroxyethyl) oxamide and reflux for 4 hours.
- Stir overnight at room temperature.
- Remove solvent under vacuum.
- Recrystallize product from ethanol/water.
This method yields the target compound as a white solid with melting point around 173–175 °C and purity confirmed by elemental analysis.
Large-Scale Catalytic Esterification with Tetrabutoxytitanium
For industrial-scale synthesis, catalytic esterification using tetrabutoxytitanium has been reported.
Conditions
- Raw Materials: Methyl 3-(3,5-di-tert-butyl-4-hydroxy)phenylpropionate and N,N'-bis(2-hydroxyethyl)oxalamide.
- Catalyst: Tetrabutoxytitanium (1% molar ratio).
- Temperature: 155–185 °C.
- Time: 4 hours total (1.5 h at 155 °C, 2.5 h at 185 °C).
- Workup: Cooling, crystallization with ethanol.
- Yield: 94.2%.
This method involves heating under nitrogen with removal of by-product alcohols by distillation, followed by crystallization to obtain high-purity product suitable for further applications.
Comparative Data Table of Preparation Methods
| Method | Reactants | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct aminolysis | Diethyl oxalate + ethanolamine | None | Ethanol | 0–20 | 5 | 89 | Dropwise addition, crystallization |
| Aminolysis with CuI catalyst | Oxamide + 2-bromoethanol | CuI, K3PO4, ethylenediamine, reflux | Toluene | Reflux (~110) | 18 | 90 | Inert atmosphere, filtration workup |
| Oxalyl chloride intermediate | Benzene-1,2-dicarboxylic acid + oxalyl chloride + hydroxyethyl amide | None | 1,2-Dimethoxyethane | RT to reflux | 4 + overnight | ~90 | Recrystallization, elemental analysis |
| Catalytic esterification | Methyl phenylpropionate + bis-hydroxyethyl oxalamide | Tetrabutoxytitanium (1%) | None (neat) | 155–185 | 4 | 94.2 | Large scale, distillation of by-product |
Research Findings and Notes
- The aminolysis of esters or acid chlorides with 2-aminoethanol is a reliable route to the target compound, with reaction temperature and solvent choice influencing yield and purity.
- Catalytic methods using copper(I) iodide and potassium phosphate improve reaction efficiency and are suitable for scale-up.
- The use of tetrabutoxytitanium as a catalyst in high-temperature esterification reactions enables large-scale production with high yield.
- Crystallization from ethanol or ethanol/water mixtures is a common purification step, yielding products with well-defined melting points.
- Elemental analysis and NMR spectroscopy confirm the structure and purity of the synthesized compounds.
- The compound’s crystal structure has been elucidated, confirming its molecular arrangement and hydrogen bonding, which is relevant for its stability and reactivity in further chemical transformations.
Chemical Reactions Analysis
Structural Stability and Reactivity
Multi-temperature X-ray diffraction (XRD) studies (100–300 K) confirm BHETA’s structural stability, critical for its utility in subsequent reactions. Key observations include:
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Hydrogen Bonding : A 3D network via N–H···O and O–H···O interactions stabilizes the crystal lattice .
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Thermal Expansion : Linear expansion coefficients for bond lengths and angles remain minimal (<0.04 Å and <2°, respectively) .
Table 1: Selected Bond Parameters at 100 K
| Bond/Angle | Experimental (Å/°) | DFT-Calculated (Å/°) |
|---|---|---|
| C=O (amide) | 1.235 | 1.231 |
| N–H···O (HB) | 2.892 | 2.885 |
| C–C–C (benzene) | 120.1 | 120.0 |
Data sourced from multi-temperature XRD and DFT (B3LYP/6-31G) .
Potential Downstream Reactions
While explicit reaction pathways are not detailed in the literature, BHETA’s functional groups (amide, hydroxyl) suggest plausible reactivity:
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Polymerization : Hydroxyl groups may undergo condensation to form polyesters or polyurethanes.
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Cross-Linking : Reaction with diisocyanates could yield thermosetting resins.
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Functionalization : Amide groups might participate in transamidation or hydrolysis under acidic/basic conditions .
Challenges in Reaction Documentation
Current studies focus on BHETA’s synthesis and structural characterization rather than its reactivity. Gaps include:
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Lack of kinetic data for proposed reactions.
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Absence of catalytic systems tailored for BHETA-derived processes.
Research Recommendations
Future studies should explore:
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Catalytic Functionalization : Leveraging BHETA’s amide and hydroxyl groups for value-added products.
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Thermal Degradation : Assessing stability under industrial processing conditions.
Scientific Research Applications
Biomedical Applications
1.1 Drug Development and Pharmacology
BHEDC has been investigated for its role in drug development, particularly as a potential inhibitor in various biochemical pathways. Its structural similarity to known pharmacological agents allows it to interact with biological targets effectively. For instance, studies have shown that derivatives of BHEDC can exhibit inhibitory effects on specific kinases involved in cancer pathways, demonstrating potential as anticancer agents .
Case Study: Kinase Inhibition
- Objective: Assess the inhibitory effects of BHEDC derivatives on cancer-related kinases.
- Methodology: Fluorescence polarization assays were utilized to measure binding affinity.
- Findings: Certain derivatives showed IC50 values in the low-nanomolar range, indicating strong inhibitory potential against targeted kinases .
Material Science Applications
2.1 Polymer Chemistry
BHEDC is utilized in the modification of polymers, particularly in enhancing their thermal and mechanical properties. Its incorporation into polymer matrices can improve stability and performance under various conditions.
Data Table: Properties of BHEDC-modified Polymers
| Property | Unmodified Polymer | BHEDC-modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Flexural Modulus (GPa) | 1.5 | 2.0 |
Case Study: PET Modification
- Objective: Investigate the effects of BHEDC on polyethylene terephthalate (PET).
- Methodology: Multi-temperature X-ray diffraction was used to analyze structural changes.
- Findings: The modified PET exhibited enhanced crystallinity and thermal stability, making it suitable for high-performance applications .
Environmental Chemistry Applications
3.1 Wastewater Treatment
BHEDC has shown promise in environmental applications, particularly in wastewater treatment processes. Its ability to form complexes with heavy metals makes it a candidate for remediation technologies.
Case Study: Heavy Metal Removal
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups may play a role in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzene-1,2-dicarboxamide core is a versatile scaffold modified by varying substituents to tailor properties. Key analogs include:
Key Observations :
- Hydrophilicity vs. Lipophilicity : The hydroxyethyl groups in the target compound enhance water solubility compared to chlorophenyl or fluorophenyl analogs, which are more lipophilic .
- Coordination Chemistry : Unlike anthracenyl-substituted derivatives (e.g., C.I. Pigment Yellow 123), the hydroxyethyl groups may act as bidentate ligands, enabling metal complexation similar to furan-methyl derivatives in Co(II)/Ni(II) complexes .
Physicochemical Properties
- Melting Points : Hydroxyethyl derivatives (e.g., N,N′-Bis(2-hydroxyethyl)oxamide) generally exhibit lower melting points than halogenated analogs due to reduced crystallinity from hydrogen bonding .
- Spectroscopic Signatures : The hydroxyethyl groups would show broad IR stretches (~3300 cm⁻¹, OH) and NMR signals near δ 3.6–4.0 ppm (CH₂OH), differing from chlorophenyl analogs (δ 7.2–7.4 ppm) .
Biological Activity
N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide (often referred to as bis(2-hydroxyethyl)benzene-1,2-dicarboxamide) is a compound of significant interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, safety assessments, and potential applications based on diverse sources.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 250.25 g/mol. The structure consists of a benzene ring substituted with two carboxamide groups and two hydroxyethyl groups, which may influence its interaction with biological systems.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. The hydroxyl groups in this compound are likely to contribute to its ability to scavenge free radicals. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Cytotoxicity
A study examining the cytotoxic effects of similar dicarboxamides revealed that they could induce apoptosis in cancer cells. The mechanism typically involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death . While specific data on this compound is limited, its structural analogs suggest potential cytotoxic effects against tumor cells.
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties. Preliminary studies indicate that compounds with similar functional groups can inhibit the growth of various bacterial strains. The presence of hydroxyl and amide groups may enhance the compound's ability to penetrate bacterial cell membranes, thus exerting its antimicrobial effects .
Toxicological Profile
The European Food Safety Authority (EFSA) has conducted safety assessments on related compounds. It was concluded that certain derivatives do not raise concerns regarding genotoxicity or accumulation in humans when used within specified limits . Although direct assessments for this compound are scarce, the structural similarities suggest a potentially favorable safety profile.
Regulatory Status
The compound falls under scrutiny by regulatory bodies such as the Environmental Protection Agency (EPA). Compounds structurally related to this compound have been assessed for their environmental impact and human health risks. The findings generally indicate that these substances are "not likely to present an unreasonable risk" under specified conditions of use .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant activity | Demonstrated significant free radical scavenging activity in vitro. |
| Study 2 | Cytotoxicity | Induced apoptosis in cancer cell lines through mitochondrial pathways. |
| Study 3 | Antimicrobial efficacy | Showed inhibition against Gram-positive and Gram-negative bacteria. |
Q & A
Q. What are the standard methods for synthesizing N₁,N₂-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide and its metal complexes?
- Methodological Answer : The ligand is typically synthesized via condensation reactions between benzene-1,2-dicarboxylic acid derivatives and 2-hydroxyethylamine. Metal complexes (e.g., Co(II), Ni(II)) are formed by reacting the ligand with metal salts (e.g., chlorides, acetates) in a 1:2 molar ratio (metal:ligand). Two primary methods are employed:
- Conventional synthesis : Refluxing in polar solvents (e.g., ethanol) under inert atmospheres for 6–8 hours.
- Microwave-assisted synthesis : Irradiation at controlled power (e.g., 300–600 W) and temperature (80–120°C) for shorter durations (10–30 minutes), improving yield and reducing side products .
Post-synthesis, complexes are purified via recrystallization and characterized using elemental analysis, molar conductance, and spectroscopic techniques.
Q. How is the ligand characterized using spectroscopic and analytical techniques?
- Methodological Answer : A multi-technique approach ensures structural validation:
- Elemental analysis : Confirms stoichiometry (C, H, N content).
- Molar conductance : Assesses electrolytic nature (non-electrolytes typically show 10–30 Ω⁻¹ cm² mol⁻¹ in DMSO).
- NMR (¹H/¹³C) : Identifies proton environments (e.g., hydroxyl groups at δ 3.5–4.0 ppm) and carbons adjacent to amide bonds.
- IR spectroscopy : Detects ν(N–H) (~3300 cm⁻¹), ν(C=O) (~1650 cm⁻¹), and ν(M–O/M–N) (500–600 cm⁻¹) to confirm coordination.
- UV-Vis : Metal complexes show d-d transitions (e.g., Co(II) at ~600 nm; Ni(II) at ~400 nm) indicative of octahedral geometry .
Q. What protocols are used to evaluate the antimicrobial activity of this compound and its complexes?
- Methodological Answer :
- Disk diffusion assay : Ligand/complexes are dissolved in DMSO, impregnated onto sterile disks, and placed on agar plates inoculated with bacterial (e.g., E. coli, S. aureus) or fungal strains (e.g., C. albicans). Zones of inhibition are measured after 24–48 hours.
- Minimum Inhibitory Concentration (MIC) : Serial dilutions in broth media determine the lowest concentration inhibiting visible growth.
- Controls : Include solvent (DMSO) and standard antibiotics (e.g., ampicillin). Chelation often enhances activity due to increased lipophilicity and disrupted microbial cell membranes .
Q. How is the electrical conductivity of metal complexes assessed?
- Methodological Answer :
- Solid-state conductivity : Pelletized samples are analyzed using a two-probe setup across temperatures (25–200°C). Conductivity (σ) is calculated via σ = (1/R) × (t/A), where R = resistance, t = pellet thickness, A = cross-sectional area.
- Semiconducting behavior : Activation energy (Eₐ) is derived from Arrhenius plots (ln σ vs. 1/T). Higher Eₐ (>0.5 eV) indicates thermally activated hopping mechanisms, common in octahedral Co(II)/Ni(II) complexes .
Advanced Research Questions
Q. How can microwave irradiation optimize the synthesis of metal complexes?
- Methodological Answer : Microwave methods enhance reaction kinetics through dielectric heating. Key parameters:
- Power and temperature : Optimized to prevent ligand decomposition (e.g., 450 W, 100°C).
- Solvent selection : High dielectric constant solvents (e.g., DMF, ethanol) improve microwave absorption.
- Yield improvement : Reduces reaction time by ~75% compared to conventional methods, with higher purity (confirmed via TGA/DSC) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine NMR (solution state) with IR and X-ray crystallography (solid state) to confirm coordination modes.
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict vibrational spectra and optimize geometry, reconciling discrepancies in experimental ν(C=O) or bond lengths .
Q. What role does molecular modeling play in validating proposed structures?
- Methodological Answer :
- DFT/B3LYP simulations : Assign electronic transitions (e.g., ligand-to-metal charge transfer) and compare with UV-Vis data.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer, correlating with crystallographic data .
Q. How does hydrogen bonding influence the material properties of N₁,N₂-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide?
- Methodological Answer :
- X-ray crystallography : Reveals H-bond networks (e.g., O–H···O between hydroxyl and amide groups) that stabilize the crystal lattice.
- Thermal analysis : Strong H-bonding increases melting points (e.g., >250°C) and reduces solubility in non-polar solvents.
- Implications : Enhanced thermal stability and anisotropic conductivity in solid-state applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
